molecular formula C9H9ClO4 B2930573 2-Chloro-3,5-dimethoxybenzoic acid CAS No. 1134-08-3

2-Chloro-3,5-dimethoxybenzoic acid

Cat. No.: B2930573
CAS No.: 1134-08-3
M. Wt: 216.62
InChI Key: UMQJAFDUZIGZMO-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethoxybenzoic acid is a benzoic acid derivative with a chlorine atom at position 2 and methoxy groups at positions 3 and 5. This substitution pattern confers unique physicochemical properties, such as increased acidity (due to the electron-withdrawing chlorine) and moderate lipophilicity (from the methoxy groups).

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,5-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethoxybenzoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3,5-Dimethoxybenzoic acid+SOCl22-Chloro-3,5-dimethoxybenzoic acid+SO2+HCl\text{3,5-Dimethoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,5-Dimethoxybenzoic acid+SOCl2​→2-Chloro-3,5-dimethoxybenzoic acid+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted benzoic acids with different functional groups.

    Esterification: Methyl or ethyl esters of this compound.

    Reduction: 2-Chloro-3,5-dimethoxybenzyl alcohol

Scientific Research Applications

2-Chloro-3,5-dimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethoxybenzoic acid depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)

  • Substituents : Hydroxyl (position 4) and methoxy groups (positions 3,5).
  • Key Differences: The hydroxyl group in syringic acid enhances hydrogen bonding and water solubility compared to the chloro group in the target compound. Syringic acid exhibits antioxidant and anti-inflammatory activities due to its phenolic structure .
  • Acidity : The hydroxyl group (electron-donating via resonance) raises the pKa (~4.5) compared to 2-chloro-3,5-dimethoxybenzoic acid (estimated pKa ~2.5–3.0).

4-Butoxy-3,5-dichlorobenzoic Acid

  • Substituents : Two chlorines (positions 3,5) and a butoxy group (position 4).
  • Key Differences : The butoxy chain increases lipophilicity (LogP ~3.5 vs. ~2.8 for the target compound). This analog’s higher acidity (pKa ~1.8–2.2) arises from two electron-withdrawing chlorine atoms .

2-Chloro-4,5-difluorobenzoic Acid

  • Substituents : Chlorine (position 2) and fluorine atoms (positions 4,5).
  • Key Differences : Fluorine’s electronegativity further enhances acidity (estimated pKa ~2.0–2.5) and alters reactivity. Such halogen-rich analogs are common in agrochemicals .

2-Amino-3,5-dimethoxybenzoic Acid

  • Substituents: Amino (position 2) and methoxy groups (positions 3,5).

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Estimated pKa LogP Key Applications
This compound Cl (2), OMe (3,5) Not reported 2.5–3.0 ~2.8 Synthetic intermediate
Syringic acid OH (4), OMe (3,5) Not reported ~4.5 ~1.2 Antioxidant, nutraceutical
4-Butoxy-3,5-dichlorobenzoic acid Cl (3,5), OBut (4) 98–99 1.8–2.2 ~3.5 Acid chloride synthesis
2-Chloro-4,5-difluorobenzoic acid Cl (2), F (4,5) Not reported 2.0–2.5 ~2.5 Agrochemical precursor
2-Amino-3,5-dimethoxybenzoic acid NH2 (2), OMe (3,5) Not reported ~4.8 ~1.0 Drug development

Biological Activity

2-Chloro-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4C_9H_9ClO_4. It features a benzene ring substituted with a chlorine atom at the second position and methoxy groups at the third and fifth positions. This compound has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a valuable subject of study in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is often compared to standard antibiotics, showcasing its potential as an alternative therapeutic agent.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study investigating the anti-inflammatory potential of this compound demonstrated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. The results suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory processes.
  • Receptor Interaction : It may interact with cellular receptors that modulate immune responses.
  • Reactive Oxygen Species (ROS) Modulation : The compound could influence ROS levels within cells, affecting both microbial viability and inflammatory responses.

Synthesis and Characterization

The synthesis of this compound typically involves chlorination reactions using agents such as thionyl chloride or phosphorus pentachloride. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Comparative Studies with Analog Compounds

Comparative studies have been conducted with similar compounds to evaluate differences in biological activity. For instance, analogs like 2-Chloro-3,4-dimethoxybenzoic acid showed varying degrees of antimicrobial efficacy, highlighting the influence of substituent positioning on biological outcomes.

Table 2: Comparison of Biological Activities Among Analog Compounds

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliReference
This compound3264
2-Chloro-3,4-dimethoxybenzoic acid64128
3-Methyl-2-chlorobenzoic acid>128>128

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3,5-dimethoxybenzoic acid, and how can intermediates be optimized?

  • Methodology : Start with a benzoic acid derivative (e.g., 3,5-dimethoxybenzoic acid) and introduce chlorine via electrophilic substitution. Use catalysts like FeCl₃ or AlCl₃ to enhance regioselectivity. For example, chlorination of 3,5-dimethoxybenzoic acid under controlled conditions (0–5°C, 12 hours) yields the target compound. Intermediate purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .
  • Key Parameters : Monitor reaction progress using TLC and optimize pH (≤2) to prevent dechlorination.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR : In 1^1H NMR, expect singlet peaks for aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). 13^13C NMR should show carboxyl carbon at ~170 ppm and chlorine-induced deshielding in aromatic carbons .
  • MS : GC-MS analysis typically reveals molecular ion peaks (M⁺) at m/z 230–232 (Cl isotope pattern) and fragmentation ions like m/z 198 (loss of –OCH₃) .
  • IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and C–O–C (methoxy, ~1250 cm⁻¹) .

Q. What solvent systems are optimal for dissolving this compound in pharmacological assays?

  • Use polar aprotic solvents (DMSO, DMF) for solubility in biological buffers. For aqueous compatibility, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS (pH 7.4). Avoid alcohols due to esterification risks .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include dechlorinated or demethylated derivatives .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

  • Methodology : Protect the carboxyl group (e.g., methyl ester formation) to direct electrophilic attacks. Use Pd-catalyzed cross-coupling (Suzuki, Heck) for aryl modifications. For example, introduce –NH₂ or –CF₃ groups at the 4-position via Buchwald-Hartwig amination or trifluoromethylation .
  • Challenges : Competing demethylation under strong bases; mitigate with low-temperature conditions (<0°C).

Q. What computational tools predict the pharmacokinetic properties of derivatives of this compound?

  • Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) can screen for binding affinity to targets like COX-2 or PPARγ, leveraging structural similarities to salicylic acid derivatives .

Q. How can contradictory data on the anti-inflammatory efficacy of this compound be resolved?

  • Case Study : If in vitro assays show potency (IC₅₀ = 10 µM) but in vivo models lack efficacy:

Verify compound stability in plasma (LC-MS).

Adjust formulation (nanoparticle encapsulation to improve bioavailability).

Compare metabolite profiles across species (rat vs. human liver microsomes) .

Q. What analytical strategies quantify trace impurities in this compound batches?

  • HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% H₃PO₄ in water/acetonitrile). Detect impurities (e.g., 3,5-dimethoxybenzoic acid) at 254 nm. Validate with spike-recovery tests (≥95% accuracy) .
  • LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 246.0293 for dichlorinated byproducts) .

Q. Methodological Notes

  • Synthesis Optimization : Single-factor experiments (e.g., temperature, catalyst loading) are critical for maximizing yield (>60%) and purity (>99%) .
  • Safety Protocols : Use PPE (EN 166-compliant goggles) and fume hoods during synthesis. Neutralize waste with 10% NaHCO₃ before disposal .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) and publish detailed experimental conditions to address reproducibility crises .

Properties

IUPAC Name

2-chloro-3,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJAFDUZIGZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a solution of 12 g (52.0 mmol) of 2-chloro-3,5-dimethoxy-benzoic acid methyl ester (prepared according to the method of T. R. Kasturi and E. M. Abraham, Indian Journal of Chemistry, 1973; 11:1099-1104) in 40 mL of methanol was added 60 mL (60 mmol) of 1N potassium hydroxide solution. After stirring overnight at room temperature, the methanol was removed in vacuo, and the residue was suspended in 800 mL of water. The aqueous layer was extracted three times with diethyl ether and the acidified with concentrated hydrochloric acid to a pH of 3. The resulting white solid was filtered, washed well with water, and air-dried to give 9.82 g (87%) of the title compound.
Name
2-chloro-3,5-dimethoxy-benzoic acid methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
87%

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